2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.
Preparation Methods
The synthesis of 2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the reaction of pyridazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 6-(pyridin-2-yl)pyridazin-3-yl thiol with acetamide in the presence of a suitable catalyst. The reaction is usually carried out in an anhydrous solvent such as benzene or toluene at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in biological assays, indicating potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide can be compared with other pyridazine derivatives such as:
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound has shown similar biological activities, including antimicrobial and anticancer properties.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.
Pyridazin-3(2H)-one derivatives: These compounds are known for their diverse pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.
Properties
IUPAC Name |
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c12-10(16)7-17-11-5-4-9(14-15-11)8-3-1-2-6-13-8/h1-6H,7H2,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHPRIVHOBPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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